2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Overview
Description
2-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is a complex organic compound characterized by its indole core and dimethoxyphenyl substituent
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The dimethoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 2-(3,4-Dimethoxyphenyl)-1H-indole-3-carboxylic acid.
Reduction: 2-(3,4-Dimethoxyphenyl)-1H-indole-3-ol (alcohol) or 2-(3,4-Dimethoxyphenyl)-1H-indole-3-amine (amine).
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular pathways.
Medicine: It has potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is unique due to its specific structural features. Similar compounds include:
Indole-3-carbaldehyde: Lacks the dimethoxyphenyl group.
3,4-Dimethoxyphenyl-ethanol: Contains a similar phenyl group but lacks the indole core.
2-(3,4-Dimethoxyphenyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of the aldehyde.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-8-7-11(9-16(15)21-2)17-13(10-19)12-5-3-4-6-14(12)18-17/h3-10,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYVAHNOHCVCED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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